molecular formula C28H23Cl2FN2O5S B2368304 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide CAS No. 338961-77-6

2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide

Cat. No.: B2368304
CAS No.: 338961-77-6
M. Wt: 589.46
InChI Key: RLUDTCNIROUOBE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including anilino, sulfonyl, and acetamide groups. These groups suggest that the compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the anilino, sulfonyl, and acetamide groups would significantly influence its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the anilino and acetamide groups might make it a good nucleophile, while the sulfonyl group could potentially make it a good electrophile .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

  • Cytotoxic Activity : Certain sulfonamide derivatives, closely related to the compound , have been synthesized and screened for their anticancer activity against breast and colon cancer cell lines. One of the compounds demonstrated significant potency against breast cancer cell lines, highlighting the potential of such chemicals in cancer research and therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

  • Chemical Synthesis and Modification : Studies have focused on the synthesis of novel phenoxy amide derivatives, including those related to the given compound. The research investigates the influence of solvents on the chlorination process, which is crucial for the creation of such chemicals (Wang et al., 2011).

  • Potential Pesticide Applications : Research on derivatives of N-aryl-2,4-dichlorophenoxyacetamide, a group to which the given compound belongs, has been conducted to explore their use as potential pesticides. These compounds have been characterized using X-ray powder diffraction techniques (Olszewska, Pikus, & Tarasiuk, 2008).

  • Antimicrobial Studies : Certain pyridine derivatives incorporating similar structures have been synthesized and evaluated for their antimicrobial activity, showing promising results against various bacterial strains (Patel & Agravat, 2009).

  • Pharmaceutical Product Development : The acetamide moiety, a feature of the compound , is present in many natural and pharmaceutical products. Research on p-methoxybenzyl N-acetylcarbamate potassium salts, which serve as equivalents of N-acetamide nucleophiles, highlights the versatility of these compounds in the synthesis of pharmaceutical products (Sakai et al., 2022).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s highly reactive, it could be hazardous to handle. If it’s a drug, there could be potential side effects .

Future Directions

The future directions for research on this compound would depend on its current uses and potential applications. This could involve studying its properties further, developing new synthesis methods, or exploring new uses .

Properties

IUPAC Name

2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23Cl2FN2O5S/c1-37-22-11-13-23(14-12-22)39(35,36)33(17-28(34)32-21-9-7-20(31)8-10-21)26-16-27(25(30)15-24(26)29)38-18-19-5-3-2-4-6-19/h2-16H,17-18H2,1H3,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUDTCNIROUOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC(=C(C=C3Cl)Cl)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl2FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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